![molecular formula C17H18Cl2N4O2 B377444 1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)
1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chlorophenyl groups and a urea linkage, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with another equivalent of 4-chloroaniline to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted nucleophiles.
科学研究应用
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)carbamate
- N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)thiourea
Uniqueness
N-(2-{[(4-chloroanilino)carbonyl]amino}-1-methylethyl)-N’-(4-chlorophenyl)urea is unique due to its specific urea linkage and the presence of two chlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
属性
分子式 |
C17H18Cl2N4O2 |
|---|---|
分子量 |
381.3g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-[1-[(4-chlorophenyl)carbamoylamino]propan-2-yl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-11(21-17(25)23-15-8-4-13(19)5-9-15)10-20-16(24)22-14-6-2-12(18)3-7-14/h2-9,11H,10H2,1H3,(H2,20,22,24)(H2,21,23,25) |
InChI 键 |
AEBDKJSIBZAQCB-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


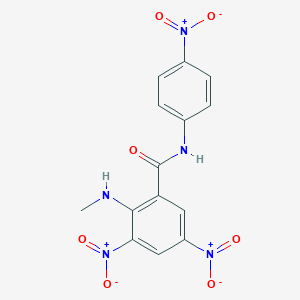
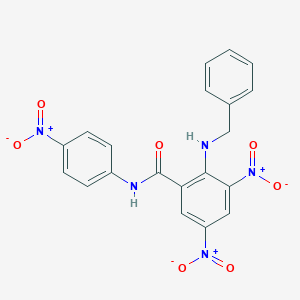
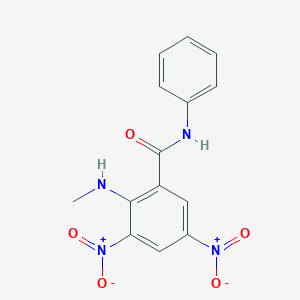
![Diethyl {1,3-phenylenebis[imino(thioxomethylene)]}biscarbamate](/img/structure/B377368.png)
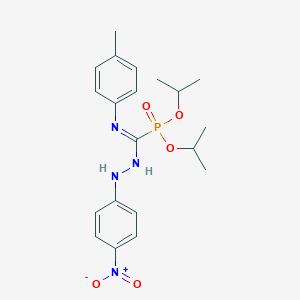
![Butyl 3-{3,4-bis[(methoxycarbonyl)oxy]phenyl}acrylate](/img/structure/B377373.png)
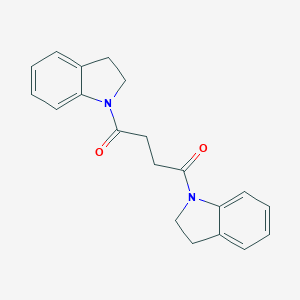
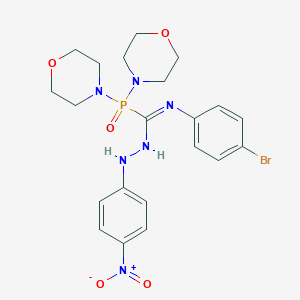
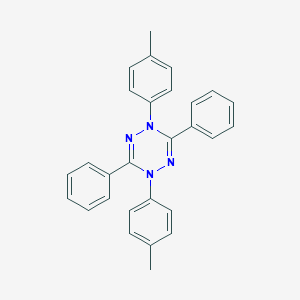

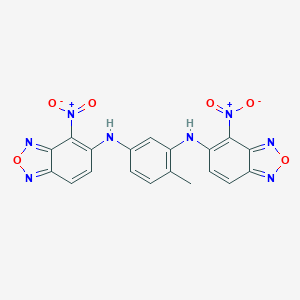
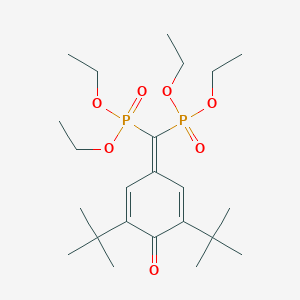
![4-{2-Chloro-4-[3-chloro-4-({5-nitro-2,1,3-benzoxadiazol-4-yl}amino)benzyl]anilino}-5-nitro-2,1,3-benzoxadiazole](/img/structure/B377382.png)
![3-allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B377384.png)
